Calystegine A7
Description
Classification within Nortropane Alkaloids
Calystegine A7 belongs to a class of organic compounds known as tropane (B1204802) alkaloids, specifically classified as a nortropane alkaloid. Nortropane alkaloids are characterized by a bicyclic structure, the 8-azabicyclo[3.2.1]octane skeleton, but lack the N-methyl group typical of tropane alkaloids. researchgate.net Calystegines are further distinguished by the presence of multiple hydroxyl groups on this core structure. researchgate.netbrieflands.com
The classification of calystegines into different groups, such as A, B, and C, is determined by the number of hydroxyl groups they possess. researchgate.net this compound, along with other group A calystegines, contains three hydroxyl groups. researchgate.netresearchgate.net Its specific chemical structure is identified as 1α,2β,4α-trihydroxy-nortropane. researchgate.netnih.gov This polyhydroxylated nature makes calystegines highly water-soluble, which can present challenges for their extraction and analysis using traditional methods for alkaloids. researchgate.net
The biosynthesis of calystegines is linked to the tropane alkaloid pathway, originating from pseudotropine. researchgate.netresearchgate.net However, the complete biosynthetic pathway leading to the various calystegines, including the specific enzymes responsible for hydroxylation and demethylation, is still an area of active research. nih.govmdpi.com
Historical Context of Calystegine Discovery and Early Research Focus
The discovery of calystegines is a relatively recent event in the history of natural product chemistry. mdpi.com They were first identified in the 1980s by a group of French researchers who isolated Calystegine A3, B1, and B2 from the roots of Calystegia sepium (hedge bindweed). scielo.broup.com This initial discovery was made during a search for opines and other nutritional mediators in plant roots. researchgate.net The name "calystegine" is derived from the plant genus in which they were first found. brieflands.com
Early research on calystegines was primarily focused on their isolation, structural elucidation, and their occurrence in various plant species. researchgate.net Following their initial discovery in the Convolvulaceae family, calystegines were subsequently found in a wide range of other plant families, including Solanaceae (which includes important food crops like potatoes, tomatoes, and eggplants), Moraceae, and Erythroxylaceae. nih.govacs.org
A significant focus of early and ongoing research has been the potent ability of calystegines to inhibit various glycosidase enzymes. brieflands.comacs.org This inhibitory activity is attributed to their structural similarity to the pyranose moieties of the natural substrates of these enzymes. researchgate.net This property has driven much of the scientific interest in calystegines, with studies exploring their potential applications stemming from this enzyme inhibition. scielo.br this compound, specifically, has been identified as a glycosidase inhibitor. chemfaces.comchemfaces.com It was first isolated from the roots of Lycium chinense. nih.govcapes.gov.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-6(10)7(11)2-1-4(5)8-7/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRMYVITPBGGD-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(CC(C1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H](C[C@@H]([C@@H]1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223312 | |
| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197565-90-5 | |
| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calystegine A7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Phytochemistry and Distribution of Calystegine A7 and Analogues
Natural Occurrence in Botanical Families and Species
Calystegines are found in a range of plant families, with a significant presence in the Solanaceae. researchgate.net Their discovery has been a subject of increasing research due to their biological activities.
The Solanaceae family, or nightshades, is a significant source of calystegines. researchgate.net These compounds have been identified in various edible and medicinal plants within this family.
Lycium chinense (Goji Berry): The roots of Lycium chinense are a notable source of calystegines. contaminantdb.ca Research has led to the discovery of 14 different calystegines in this plant, including Calystegine A7. nih.gov Other identified compounds include calystegines A3, A5, A6, B1, B2, B3, B4, B5, C1, C2, and N1. nih.govresearchgate.net The root bark, known as Lycii Cortex, is used in traditional Chinese medicine and contains a variety of alkaloids. nih.gov
Solanum tuberosum (Potato): Calystegines are naturally present in potatoes, including the leaves, skins, and sprouts. chemfaces.com The primary types found in potatoes are calystegines A3 and B2. researchgate.netresearchgate.net The concentration of these alkaloids can vary between different potato cultivars. biocrick.com Studies have shown that the peel of the potato contains a significantly higher concentration of calystegines compared to the flesh. nih.gov
Solanum melongena (Eggplant): Eggplants are another member of the Solanaceae family that contain calystegines. lci-koeln.de The leaves, in particular, have been noted for their calystegine content. chemfaces.com Research has detected calystegines A3, B1, B2, and C1 in eggplants. researchgate.net The total levels of these compounds can be quite high, reaching up to 80 mg/kg fresh weight. nih.gov
Capsicum annuum (Pepper): Sweet and chili peppers contain various calystegines, including A3, B1, B2, and C1. researchgate.netchemfaces.com High levels of calystegines A3, A5, B1, B2, B3, and B4 have been reported in peppers and paprika. nih.gov
Hyoscyamus albus (White Henbane): This species is known to contain a range of calystegines. researchgate.net Analysis has revealed the presence of calystegines A3, B1, B2, and B3 in Hyoscyamus albus. researchgate.net
The Convolvulaceae, or morning glory family, is another significant source of calystegines. researchgate.net
Ipomoea batatas (Sweet Potato): Sweet potatoes are a well-known edible member of the Convolvulaceae family and contain calystegines. lci-koeln.de Analysis has shown the presence of calystegines A3, B1, B2, and C1, with total levels reaching up to 44 mg/kg fresh weight. researchgate.netnih.gov
The Moraceae family, which includes mulberry trees, also contains calystegine alkaloids. chemfaces.com
Morus alba L. (White Mulberry): The fruits of the white mulberry tree have been found to contain calystegines A3, B1, B2, and C1. researchgate.net
Calystegines have also been detected in the Erythroxylaceae and Brassicaceae families. researchgate.netlci-koeln.de The presence of these alkaloids in Brassicaceae is notable as it suggests the tropane (B1204802) alkaloid pathway is a characteristic of this family as well. science.gov
Table 1: Occurrence of this compound and Analogues in Various Plant Species
| Family | Species | Common Name | Detected Calystegines |
|---|---|---|---|
| Solanaceae | Lycium chinense | Goji Berry | A3, A5, A6, A7, B1, B2, B3, B4, B5, C1, C2, N1 nih.govresearchgate.net |
| Solanum tuberosum | Potato | A3, B2, B4 researchgate.netlci-koeln.de | |
| Solanum melongena | Eggplant | A3, B1, B2, C1 researchgate.net | |
| Capsicum annuum | Pepper | A3, B1, B2, C1 researchgate.net | |
| Hyoscyamus albus | White Henbane | A3, B1, B2, B3 researchgate.net | |
| Convolvulaceae | Ipomoea batatas | Sweet Potato | A3, B1, B2, C1 researchgate.net |
| Moraceae | Morus alba L. | White Mulberry | A3, B1, B2, C1 researchgate.net |
Moraceae (e.g., Morus alba L.)
Intra-plant Distribution and Accumulation Patterns
The distribution of calystegines is not uniform throughout the plant; certain parts accumulate higher concentrations.
Roots: Roots are often a primary site of calystegine synthesis and accumulation. researchgate.net In Lycium chinense, this compound was first isolated from the roots. contaminantdb.canih.gov
Leaves: Leaves of various plants, including potato and eggplant, are known to contain calystegines. chemfaces.com In potato plants, young leaves show some of the highest concentrations in the aerial parts of the plant. researchgate.net
Fruits: Edible fruits of species like sweet and chili peppers, tomatoes, and mulberries contain calystegines. researchgate.net
Sprouts: Potato sprouts have been found to contain significantly high concentrations of calystegines, much higher than in the tuber itself. chemfaces.comresearchgate.net Research on Solanum tuberosum revealed that sprouts can contain up to 3.3 mg of total calystegines per gram of fresh mass. researchgate.net The concentration in sprouts of some potato varieties can be up to 100 times higher than in the tuber flesh. nih.gov
Table 2: Accumulation of Calystegines in Different Plant Parts
| Plant Part | General Finding | Example Species |
|---|---|---|
| Roots | Primary site of synthesis and accumulation | Lycium chinense contaminantdb.canih.gov |
| Leaves | Significant concentrations found | Solanum tuberosum, Solanum melongena chemfaces.comresearchgate.net |
| Fruits | Present in edible portions | Capsicum annuum, Morus alba researchgate.net |
| Sprouts | Very high concentrations reported | Solanum tuberosum researchgate.netnih.gov |
| Flowers | High concentrations in aerial tissues | Solanum tuberosum researchgate.net |
| Stems | Calystegines present | Solanum tuberosum researchgate.net |
Chemodiversity and Structural Variants within the Calystegine Class
Calystegines are nortropane alkaloids characterized by a polyhydroxylated structure. researchgate.net They are classified into different groups based on the number of hydroxyl groups on their nortropane skeleton. nih.govnih.gov
Group A: These calystegines possess three hydroxyl groups. nih.govnih.gov Calystegine A3, A5, A6 and A7 belong to this group. nih.govscribd.com
Group B: This group contains calystegines with four hydroxyl groups. nih.govnih.gov
Group C: These are characterized by having five hydroxyl groups. nih.govnih.gov
Group N: This group is distinguished by a bridgehead amino group and can also feature a methylated nitrogen. researchgate.net
The structural diversity arises from the varied positions and stereochemistry of the hydroxyl groups on the tropane ring. researchgate.net This diversity is significant as it influences their biological activity.
Table 3: Classification of Calystegine Structural Variants
| Group | Defining Structural Feature | Example Compounds |
|---|---|---|
| A | Three hydroxyl groups nih.govnih.gov | Calystegine A3, Calystegine A5, Calystegine A6, this compound nih.govscribd.com |
| B | Four hydroxyl groups nih.govnih.gov | Calystegine B1, Calystegine B2, Calystegine B4, Calystegine B5 nih.gov |
| C | Five hydroxyl groups nih.govnih.gov | Calystegine C1, Calystegine C2 nih.gov |
| N | Bridgehead amino group researchgate.net | Calystegine N1 nih.gov |
Biosynthetic Pathways and Regulation of Calystegine A7
Proposed Biosynthetic Routes from Primary Metabolism Precursors
The journey from basic metabolic building blocks to the intricate structure of Calystegine A7 involves several key intermediates and pathways.
Involvement of Pseudotropine and Tropane (B1204802) Alkaloid Pathway Intermediates
The biosynthesis of this compound is understood to diverge from the main tropane alkaloid pathway at the level of tropinone (B130398). nih.gov While tropinone can be reduced to tropine (B42219), the precursor for alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), it can also be converted to pseudotropine (3β-tropanol). nih.govmdpi.com This stereospecific reduction is a critical branch point, with pseudotropine serving as the direct precursor for the synthesis of calystegines, including this compound. nih.govresearchgate.net The core 8-azabicyclo[3.2.1]octane skeleton of this compound is derived from these tropane alkaloid intermediates. nih.govd-nb.info Feeding experiments have demonstrated that the application of tropinone to plant tissues leads to an accumulation of pseudotropine, further supporting its role in calystegine formation. researchgate.net
Putrescine as a Key Biosynthetic Precursor
The biosynthesis of the tropane ring system, the foundational structure of this compound, begins with the diamine putrescine. nih.govresearchgate.net Putrescine itself is derived from the amino acids ornithine or arginine. nih.govnih.gov It serves as the initial building block that undergoes a series of enzymatic reactions to form the N-methyl-Δ1-pyrrolinium cation, a common precursor for all tropane alkaloids. nih.govnih.gov The involvement of putrescine highlights the link between primary polyamine metabolism and the specialized secondary metabolism that leads to calystegine production. nih.gov While increasing precursor availability doesn't always lead to higher end-product synthesis, the role of putrescine as the foundational molecule is well-established. mdpi.com
Role of Specific Acyltransferases in Precursor Formation
Acyltransferases are a crucial class of enzymes that catalyze the transfer of acyl groups, a key step in the diversification of natural products. numberanalytics.comnumberanalytics.com In the context of tropane alkaloid biosynthesis, specific acyltransferases are responsible for the esterification of tropane alcohols. nih.gov While much of the research has focused on the formation of tropine-derived esters, recent studies have identified a BAHD acyltransferase, 3β-tigloyloxytropane synthase (TS), from Atropa belladonna. nih.gov This enzyme catalyzes the formation of 3β-tigloyloxytropane from 3β-tropanol (pseudotropine) and tigloyl-CoA, which is a key intermediate in the biosynthesis of some calystegines. nih.gov Although the specific acyltransferases directly leading to this compound have not been fully elucidated, the discovery of TS provides a model for how the pseudotropine precursor is modified. nih.gov These enzymes play a critical role in creating the diverse array of tropane alkaloids found in nature.
Enzymology of this compound Biosynthesis
The conversion of primary metabolites into this compound is orchestrated by a suite of specific enzymes. The activities and regulation of these enzymes are central to understanding the production of this unique alkaloid.
Putrescine N-Methyltransferase (PMT) Activity and Regulation
Putrescine N-methyltransferase (PMT) is a key enzyme that channels putrescine into the tropane alkaloid pathway. nih.govnih.gov It catalyzes the N-methylation of putrescine to form N-methylputrescine, the first committed step in the biosynthesis of tropane alkaloids, including calystegines. researchgate.netnih.gov PMT genes have been identified and characterized in calystegine-producing plants like Solanum tuberosum (potato). nih.gov Studies have shown that PMT expression is often localized to specific tissues, such as small tuber sprouts in potatoes. nih.gov While overexpression of PMT can increase the level of N-methylputrescine, it does not always lead to a corresponding increase in calystegine accumulation, suggesting that other downstream enzymes may be rate-limiting. researchgate.netresearchgate.net
Tropinone Reductase Isozymes (TR-I, TR-II) and Their Divergent Roles
At the heart of the branching of the tropane alkaloid pathway are two stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govmdpi.com Both enzymes use tropinone as a substrate but produce different stereoisomers. nih.gov
Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), which is the precursor for the synthesis of medicinal tropane alkaloids like hyoscyamine and scopolamine. nih.govnih.gov
Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), the direct precursor for the biosynthesis of calystegines. nih.govresearchgate.net
Uncharacterized Hydroxylation and Demethylation Steps
The precise sequence of reaction steps that convert pseudotropine into the various calystegines, including this compound, remains largely uncharacterized. researchgate.netnih.gov The conversion involves a series of N-demethylation and differential polyhydroxylation reactions. msu.edu Until recently, specific enzymes responsible for these critical hydroxylation and demethylation steps had not been identified. tu-dortmund.de
Recent metabolomics-guided research in Atropa belladonna has shed light on these previously unknown steps. nih.gov This work identified two specific cytochrome P450 enzymes that catalyze the early stages of pseudotropine modification. These enzymes are responsible for N-demethylation and ring-hydroxylation, which are crucial for forming the diverse structures of N-demethylated nortropane alkaloids, including the calystegines. nih.govresearchgate.net The discovery of these P450s marks a significant advance in understanding the previously obscure later stages of calystegine biosynthesis. nih.gov
Genetic and Molecular Basis of this compound Production
The production of this compound is rooted in a series of genetically controlled enzymatic reactions. The initial steps are shared with other tropane alkaloids and involve enzymes such as putrescine N-methyltransferase (PMT) and tropinone reductases (TRI and TRII). researchgate.net The diversion of the pathway specifically towards calystegines occurs at the stage of pseudotropine, which is formed by the action of TRII on tropinone. researchgate.netmsu.edu
Key advancements in identifying the specific genetic basis for calystegine formation have come from studies on Atropa belladonna. Researchers have used a combination of reverse genetics and metabolomics to identify cytochrome P450s that are pivotal in the biosynthesis of pseudotropine-derived alkaloids. nih.gov
Key Enzymes in the Calystegine Biosynthetic Pathway
| Enzyme/Gene | Function | Reference |
|---|---|---|
| Putrescine N-methyltransferase (PMT) | Catalyzes the methylation of putrescine, an early step in the tropane alkaloid pathway. | msu.eduresearchgate.net |
| Tropinone Reductase II (TRII) | Reduces tropinone to form pseudotropine, the direct precursor to calystegines. | researchgate.netmsu.edu |
| AbP450-5021 (Cytochrome P450) | Possesses dual N-demethylase and ring-hydroxylase activity, acting on pseudotropine-derived intermediates. | nih.gov |
| AbP450-116623 (Cytochrome P450) | Functions as a ring-hydroxylase in the early steps of pseudotropine-dependent biosynthesis. | nih.gov |
Virus-induced gene silencing (VIGS) experiments targeting these cytochrome P450s in A. belladonna resulted in a significant decrease in the production of various hydroxylated N-demethylated alkaloids, including calystegines, while the precursor pseudotropine accumulated. nih.gov This provides strong evidence for the essential role of these genes in the biosynthetic pathway. nih.gov
Environmental and Developmental Factors Influencing Biosynthesis
The production and accumulation of this compound and other calystegines are influenced by a variety of environmental, developmental, and external stimuli. researchgate.net These factors can significantly impact the metabolic pathways within the plant, leading to variations in alkaloid content. mdpi.commaxapress.com
One of the most significant factors is nutrient and carbohydrate availability. nih.gov Studies on transgenic potatoes have shown a direct link between carbohydrate metabolism and calystegine accumulation. nih.gov An increase in soluble sugars, particularly linked to sucrose (B13894) availability, was shown to enhance calystegine levels. nih.gov For instance, the strongest increase in calystegines was observed in potato tubers where sucrose synthase activity was suppressed, leading to higher sugar content. nih.gov Similarly, calystegine accumulation in Atropa belladonna root cultures was found to respond to sucrose levels. nih.gov
Environmental stressors also play a role. mdpi.commaxapress.com Factors such as light, temperature, and water availability can modulate secondary metabolite production. maxapress.comd-nb.info While light exposure was found to have minimal effect on calystegine content in the roots of Atropa belladonna, other stressors like drought can trigger the synthesis of defense-related compounds. maxapress.comnih.gov
Recent research has also highlighted the impact of specific elemental fertilization. A study on Lycium barbarum (goji berry) demonstrated that foliar application of selenium fertilizer significantly affected the plant's metabolome. mdpi.com In this study, treatment with organic selenium led to the significant upregulation of several alkaloids, including this compound. mdpi.com
Influence of External Factors on Calystegine Biosynthesis
| Factor | Plant/System | Observed Effect | Reference |
|---|---|---|---|
| Sucrose Availability | Potato (Solanum tuberosum) | Increased soluble sugars and suppression of sucrose synthase led to higher calystegine accumulation in tubers. | nih.gov |
| Sucrose Availability | Belladonna (Atropa belladonna) | Calystegine levels in root cultures responded to sucrose concentration. | nih.gov |
| Light | Belladonna (Atropa belladonna) | Light had almost no effect on calystegine content in roots. | nih.gov |
| Selenium Fertilization | Goji Berry (Lycium barbarum) | Foliar application of organic selenium significantly upregulated the production of this compound. | mdpi.com |
| Growth & Development | General | The growth state and specific plant part (e.g., roots, leaves) influence the final concentration of calystegines. | researchgate.net |
These findings indicate that the biosynthesis of this compound is not static but is dynamically regulated by the plant's developmental stage and its interaction with the surrounding environment. researchgate.netmdpi.com
Synthetic Chemistry Approaches to Calystegine A7 and Derivatives
Total Synthesis Strategies
The total synthesis of calystegine A7 has been accomplished through several innovative approaches, often leveraging readily available starting materials and powerful chemical transformations. These strategies are crucial for providing access to quantities of the natural product for biological studies and for the generation of novel analogues.
Chiral Pool Synthesis from Carbohydrate Precursors (e.g., Methyl α-D-Glucopyranoside)
A prominent and logical approach to the synthesis of the highly hydroxylated this compound is to start from the chiral pool of carbohydrates. numberanalytics.com Monosaccharides like D-glucose, D-galactose, and D-mannose offer a rich source of stereocenters that can be strategically manipulated to construct the target nortropane skeleton. numberanalytics.comnih.gov
A notable example is the synthesis of this compound from methyl α-D-glucopyranoside. capes.gov.brchemfaces.com This approach utilizes the inherent chirality of the glucose starting material to establish the stereochemistry of the final product. capes.gov.brnih.gov The synthesis of complex glycosides and other carbohydrate derivatives often relies on such chiral pool strategies, which provide an efficient pathway to enantiomerically pure compounds. numberanalytics.com The use of carbohydrates as chiral building blocks has enabled the synthesis of a wide array of complex molecules. numberanalytics.com
Key transformations in these syntheses often involve the selective protection and deprotection of hydroxyl groups, oxidation, and the introduction of nitrogen. For instance, deoxygenated saccharides, which can be prepared from common sugars like mannose, serve as valuable building blocks for the synthesis of this compound. ntu.edu.sg
Organometallic Transformations (e.g., Zinc-Mediated Tandem Ring Opening, Barbier-type Allylation)
Organometallic transformations have proven to be powerful tools in the synthesis of calystegines. msu.edu A key strategy involves a zinc-mediated tandem reaction. au.dk This process starts with the reductive elimination of a 6-deoxy-6-iodoglycoside, promoted by zinc, to form an unsaturated aldehyde intermediate. au.dkpolimi.it This is followed by an in-situ Barbier-type allylation, where an allyl group is added to the aldehyde, to create a functionalized diene. nih.govpolimi.itrsc.org This tandem reaction is a critical step in assembling the carbon framework necessary for the nortropane core. au.dk
The Barbier-type reaction, a one-pot synthesis where an alkyl halide reacts with a carbonyl compound in the presence of a metal, has been effectively used in these synthetic sequences. rsc.orgnih.govrsc.org The choice of metal, such as zinc, magnesium, or indium, can influence the stereochemical outcome of the allylation step. nih.gov For example, indium-mediated Barbier-type allylations have been shown to proceed with excellent diastereoselectivity. rsc.org
Ring-Closing Olefin Metathesis Methodologies (e.g., Grubbs' Catalyst)
Ring-closing metathesis (RCM) has emerged as a cornerstone in the synthesis of calystegines and other cyclic compounds. sigmaaldrich.comwikipedia.org This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalyst, facilitates the formation of the seven-membered ring characteristic of the calystegine core. capes.gov.brclockss.orgnobelprize.org The dienes generated from the previously described organometallic reactions are ideal substrates for RCM. acs.org
| Catalyst Generation | Key Features |
| First-Generation Grubbs' Catalyst | Air-stable, tolerant of various functional groups. nobelprize.orguwindsor.ca |
| Second-Generation Grubbs' Catalyst | More active, particularly for challenging ring-closures. clockss.orgnobelprize.orgorganic-chemistry.org |
| Hoveyda-Grubbs Catalyst | A modified catalyst with enhanced stability and activity. au.dk |
Stereochemical Control in this compound Synthesis
Achieving precise control over the stereochemistry of the multiple chiral centers in this compound is a significant challenge in its total synthesis. The starting carbohydrate provides a foundational stereochemical template. numberanalytics.com However, subsequent reactions must be carefully chosen and optimized to maintain or invert stereocenters as needed.
The Barbier-type allylation step is a critical point for controlling stereochemistry. nih.gov The choice of the metal (zinc, magnesium, or indium) used in this reaction can dictate the facial selectivity of the nucleophilic attack on the intermediate aldehyde, thereby influencing the stereochemistry of the newly formed secondary alcohol. nih.gov For example, in the synthesis of calystegine analogues, the stereochemistry of the pivotal allylation is controlled by the choice of metal. nih.gov
Furthermore, the stereochemical outcome of reduction steps, such as the reduction of a ketone to a hydroxyl group, is crucial. The use of stereoselective reducing agents can provide the desired isomer. The inherent stereochemistry of the bicyclic nortropane system also influences the approach of reagents, often leading to a preferred diastereomer. psu.edu
Synthesis of this compound Analogues and Structural Probes
The synthetic routes developed for this compound have been adapted to create a variety of analogues and structural probes. chemfaces.com These modified structures are invaluable for studying the structure-activity relationships of glycosidase inhibition. By systematically altering the stereochemistry and substitution pattern of the calystegine core, researchers can probe the specific interactions between the inhibitor and the enzyme's active site. nih.gov
For example, analogues of calystegine B have been synthesized using similar strategies, demonstrating the versatility of the synthetic platform. nih.gov The synthesis of these analogues often involves starting with different carbohydrate precursors or modifying the reaction conditions to achieve different stereochemical outcomes. The development of synthetic methods for calystegine analogues is crucial for the discovery of new and more potent glycosidase inhibitors. nih.gov
Challenges and Future Directions in Synthetic Design
Future directions in the field will likely focus on the development of novel catalytic methods to further streamline the synthesis. This could include the discovery of new catalysts for ring-closing metathesis that are even more efficient and selective. nobelprize.org Additionally, the exploration of chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, could offer powerful new approaches. science.gov
Another area of focus is the design and synthesis of novel calystegine analogues with improved pharmacological properties. This includes the development of inhibitors with greater selectivity for specific glycosidases, which could lead to more targeted therapeutic agents with fewer side effects. The absence of a high-resolution structure for some target enzymes presents a challenge for rational drug design, making the synthesis and screening of diverse libraries of analogues even more important. nih.gov
Mechanistic Elucidation of Calystegine A7 Biological Activities
Glycosidase Inhibition Mechanisms
Calystegines are recognized as a significant class of polyhydroxylated nortropane alkaloids that function as potent inhibitors of various glycosidases. nih.govresearchgate.net Their biological activity is intrinsically linked to their ability to interfere with carbohydrate metabolism. nih.gov The inhibitory action of calystegines, including by extension Calystegine A7, is rooted in their structural similarity to monosaccharides, which allows them to interact with the active sites of glycoside hydrolase enzymes. csic.es
The primary mechanism through which calystegines exert their biological effects is competitive inhibition of glycosidases. researchgate.net These alkaloids are considered "sugar mimics" because their polyhydroxylated nortropane structure closely resembles the stereochemistry of natural monosaccharide substrates. csic.esau.dk This structural analogy enables them to bind to the enzyme's active site, effectively competing with the actual carbohydrate substrate. The presence of a nitrogen atom in the ring structure is a key feature, as it can be protonated at physiological pH, mimicking the positively charged oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. nih.govrsc.org By occupying the active site, the calystegine molecule prevents the enzyme from binding to and cleaving its natural substrate, thereby inhibiting the enzyme's function. nih.gov
The inhibitory potency and specificity of calystegines vary significantly among different members of the family and against different glycosidases. This compound was first isolated from the roots of Lycium chinense and identified as 1α,2β,4α-trihydroxy-nortropane. nih.gov While it is classified as a glycosidase inhibitor, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against common glycosidases are not extensively documented in peer-reviewed literature. chemfaces.com However, the activity of closely related calystegines provides insight into the expected behavior of this compound class.
Research has detailed the inhibitory profiles of other calystegines, such as A3, B1, B2, B4, and C1, against a range of enzymes. For instance, Calystegine B2 is a potent inhibitor of α-galactosidase and also inhibits β-glucosidase. nih.govchemfaces.com Calystegine B4 strongly inhibits trehalase but is less active against β-glucosidase and shows no significant activity against α-galactosidase. chemfaces.com Calystegine C1 is a potent inhibitor of both β-glucosidase and human β-xylosidase. nih.govresearchgate.net This demonstrates that subtle structural differences lead to significant changes in enzyme specificity.
| Compound | Enzyme | Source | Kᵢ (µM) | Inhibition Type | Reference(s) |
| Calystegine A3 | β-Glucosidase | Rat Liver | - | Selective Inhibition | nih.govresearchgate.net |
| Calystegine B1 | β-Glucosidase | Human | 10 | Competitive | nih.govchemfaces.com |
| β-Glucosidase | Rat | 1.9 | Competitive | nih.govchemfaces.com | |
| β-Glucosidase | Bovine | 150 | Competitive | nih.govchemfaces.com | |
| Calystegine B2 | α-Galactosidase | Coffee Bean | 0.86 | Competitive | nih.gov |
| β-Glucosidase | Almond | 1.9 | Competitive | nih.gov | |
| β-Glucosidase | Rat Liver | - | Selective Inhibition | nih.govresearchgate.net | |
| Calystegine B4 | β-Glucosidase | Almond | 7.3 | Competitive | chemfaces.com |
| Trehalase | Pig Kidney | 1.2 | Competitive | chemfaces.com | |
| Calystegine C1 | β-Glucosidase | Human | 1.5 | Competitive | nih.govchemfaces.com |
| β-Glucosidase | Rat | 1 | Competitive | nih.govchemfaces.com | |
| β-Glucosidase | Bovine | 15 | Competitive | nih.govchemfaces.com | |
| β-Xylosidase | Human | 0.13 | - | nih.govresearchgate.net |
No specific inhibitory data (Kᵢ or IC₅₀) for this compound was found in the cited literature.
The structure-activity relationship (SAR) of calystegines is complex, with both the number and stereochemistry of the hydroxyl groups on the nortropane ring dictating the binding affinity and specificity for target glycosidases.
Hydroxylation Pattern: The classification of calystegines into A, B, and C groups is based on the presence of three, four, or five hydroxyl groups, respectively. csic.es This pattern is a primary determinant of inhibitory activity. For example, the addition of a hydroxyl group at the C6exo position, as seen when comparing Calystegine B1 and C1, enhances the inhibitory potential towards β-glucosidase but significantly reduces or eliminates inhibition of α-galactosidase. nih.gov
Stereochemistry: The specific spatial arrangement of the hydroxyl groups is critical for a complementary fit within the enzyme's active site. Molecular docking studies on other calystegines have shown that different isomers bind in distinct orientations within the active site of β-glucocerebrosidase, and that only specific binding orientations lead to effective enzyme stabilization and inhibition.
N-Alkylation: Modification of the nitrogen atom also profoundly alters inhibitor specificity. The chemical N-methylation of Calystegine A3 and B4 was found to markedly enhance their inhibition of coffee bean α-galactosidase while almost completely eliminating their activity against β-glucosidase and trehalase, respectively. nih.gov This indicates that the nitrogen bridgehead is a critical interaction point that can be modified to tune the inhibitor's specificity profile.
Specificity Profiles against Various Glycosidases (e.g., β-glucosidase, α-galactosidase, β-xylosidase, cytoplasmic α-mannosidase Man2C1)
Interaction with Cellular Metabolic Pathways
The biological impact of this compound and related alkaloids extends beyond simple enzyme inhibition, influencing broader metabolic and signaling networks within the cell.
By inhibiting glycosidases, calystegines directly interfere with cellular carbohydrate metabolism. nih.gov These enzymes are crucial for the breakdown of complex glycoconjugates and oligosaccharides into simple sugars that can be used for energy or cellular processes. nih.gov For instance, the inhibition of intestinal α-glucosidases can slow the digestion of carbohydrates, and the inhibition of lysosomal glycosidases can lead to the accumulation of undigested glycoconjugates, a phenomenon associated with lysosomal storage disorders. nih.govresearchgate.net Therefore, the fundamental action of calystegines is the direct modulation of carbohydrate processing at a cellular and systemic level.
Recent evidence suggests that the effects of calystegines may also be mediated through key intracellular signaling pathways that regulate cell survival and metabolism. The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular growth, proliferation, and glucose homeostasis. mdpi.comoncotarget.com
A study investigating the effects of a total calystegine extract on human adipose-derived stromal stem cells (ASCs) cultured under hyperglycemic conditions found that the alkaloids could restore the function of a defective PI3K/AKT/mTOR pathway. mdpi.com In this experimental model, high glucose levels caused a significant downregulation of PI3K, AKT, and mTOR at both the mRNA and protein levels. mdpi.com Treatment with the calystegine extract reversed this effect, leading to a significant increase in the expression of these three critical signaling components. mdpi.com This suggests that calystegines may exert a protective effect on cellular metabolic functions by promoting the PI3K/AKT/mTOR signaling axis, which is known to be crucial for cellular responses to growth factors like insulin (B600854). mdpi.comwikipedia.org While this research was conducted with a mixture of calystegines, it establishes a direct link between this class of compounds and the modulation of this vital intracellular signaling cascade.
Impact on Oxidative and Endoplasmic Reticulum Stress
Research into the biological activities of calystegines has revealed their significant impact on cellular stress pathways, particularly oxidative stress and endoplasmic reticulum (ER) stress. These pathways are implicated in the progression of various metabolic diseases. Studies have demonstrated that a total calystegine extract can mitigate the detrimental effects of high glucose conditions on cells by modulating key markers of these stress responses.
In an experimental model using human adipose-derived stromal cells (HuASCs) subjected to hyperglycemic conditions, treatment with a total calystegine extract significantly reduced both oxidative and ER stress. mdpi.com Persistent high glucose levels are known to induce oxidative stress through mitochondrial dysfunction and subsequently trigger ER stress. mdpi.comcsic.es The application of the calystegine extract was shown to counteract these effects, promoting cell survival and improving endogenous antioxidant defenses. mdpi.comresearchgate.net
The protective effects of the calystegine mixture are associated with the restoration of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell metabolism and survival. mdpi.comdntb.gov.ua By alleviating oxidative and ER stress, calystegines help to prevent the inflammatory responses and cellular dysfunction induced by hyperglycemia. researchgate.netresearchgate.net
Detailed Research Findings
The investigation into the effects of a total calystegine extract on hyperglycemic HuASCs provided specific insights into the modulation of ER stress. mdpi.com The endoplasmic reticulum is central to protein folding, and an accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a state of ER stress. ufrgs.brucsf.edu The UPR is mediated by three main sensor proteins: Activating Transcription Factor 6 (ATF6), Protein Kinase RNA-like ER Kinase (PERK), and Inositol-Requiring Enzyme 1α (IRE1-α). nih.gov
Under high glucose conditions, the expression of these ER stress sensors, along with the pro-apoptotic factor C/EBP Homologous Protein (CHOP), was significantly elevated. mdpi.com Pre-treatment with the calystegine extract strongly modulated the overexpression of these markers, suggesting that calystegines help to restore homeostasis in the ER. mdpi.com This alleviation of ER stress is a critical factor in preventing insulin resistance and cell death. mdpi.com The reduction in apoptosis due to calystegine treatment is linked to the modulation of imbalanced mitochondrial dynamics, which in turn reduces oxidative stress. mdpi.com
The table below summarizes the key findings from the study on the effect of a total calystegine extract on ER stress markers in hyperglycemic human adipose-derived stromal cells.
Interactive Data Table: Effect of Total Calystegine Extract on ER Stress Gene Expression
| Gene Marker | Function in ER Stress | Observed Effect of Hyperglycemia | Observed Effect of Calystegine Extract Pre-treatment | Reference |
| ATF6 | ER stress sensor; transcription factor that upregulates ER chaperones. | Significant elevation in gene expression. | Strong modulation of overexpression. | mdpi.com |
| PERK | ER stress sensor; attenuates translation to reduce protein load. | Significant elevation in gene expression. | Strong modulation of overexpression. | mdpi.com |
| IRE1-α | ER stress sensor; initiates splicing of XBP1 mRNA to activate UPR. | Significant elevation in gene expression. | Strong modulation of overexpression. | mdpi.com |
| CHOP | Pro-apoptotic transcription factor induced by severe ER stress. | Significant elevation in gene expression. | Strong modulation of overexpression. | mdpi.com |
Ecological and Biological Roles of Calystegine A7 in Plant Systems
Defensive Mechanisms Against Biotic Stressors
Plants, being stationary organisms, have evolved a complex chemical arsenal (B13267) to defend themselves against a multitude of biotic threats, including pathogens and herbivores. science.govrushim.ru Calystegine A7 contributes to this defense through at least two distinct mechanisms: the inhibition of microbial communication and the general deterrence associated with glycosidase inhibition.
A key defensive role for this compound has been identified in the interaction between wild potatoes and pathogenic bacteria. mountainscholar.org Research on extracts from the wild diploid potato species, Solanum chacoense, which contain a mixture of tropane (B1204802) alkaloids including Calystegine A3, A6, and A7, demonstrated a significant inhibition of quorum sensing (QS) in the bacterium Dickeya dianthicola. mountainscholar.org This pathogen is responsible for causing blackleg and soft rot diseases in potatoes. mountainscholar.org Quorum sensing is a cell-to-cell signaling process that allows bacteria to coordinate gene expression, often to launch a virulent attack once a sufficient population density is reached. mountainscholar.org By disrupting this communication pathway, this compound helps to suppress the pathogen's virulence, providing a sophisticated chemical defense for the plant. mountainscholar.org
More broadly, calystegines as a group are recognized as potent glycosidase inhibitors. scribd.comresearchgate.netscribd.com Glycosidases are enzymes that break down complex carbohydrates and are vital for the digestion and nutrient absorption of many herbivores. They are also used by pathogenic fungi and bacteria to degrade a plant's cell wall, facilitating infection. researchgate.netfrontiersin.org Due to their structural resemblance to sugars, calystegines can bind to the active sites of these enzymes, blocking their function. scribd.com This inhibitory action can render a plant unpalatable or indigestible to herbivores and can impede the progress of microbial pathogens, thus serving as a broad-spectrum defensive strategy. frontiersin.orgnumberanalytics.com
Role in Plant-Microbe Interactions (e.g., Plant-Fungus Symbioses)
The rhizosphere, the area of soil immediately surrounding plant roots, is a hub of intense microbial activity. mdpi.comuliege.be Plants release a variety of chemical compounds, or exudates, into this zone to communicate with and shape the microbial community. mdpi.comresearchgate.net Calystegines, which are produced in the roots of plants like Calystegia sepium and Lycium chinense, are believed to function as "nutritional mediators" in this complex environment. oup.comscribd.comresearchgate.net
These alkaloids can be used as a sole source of carbon and nitrogen by specific soil microbes. oup.comnih.gov For instance, the soil bacterium Sinorhizobium meliloti is capable of catabolizing calystegines. researchgate.netnih.gov This ability is not widespread among soil bacteria, suggesting that plants producing these compounds may selectively encourage the growth of specific microbial partners. researchgate.netnih.gov By providing an exclusive nutritional source, the plant can foster a beneficial microbial community in its rhizosphere. researchgate.net This curated microbiome can help the plant by outcompeting pathogens, improving nutrient availability, or promoting growth. uliege.be
While the general role of the calystegine class in mediating these plant-microbe interactions is established, the specific function of this compound within this context is not yet fully detailed. researchgate.netresearchgate.net However, as a constituent of the root exudates of producing plants, it is part of the chemical signaling and nutritional landscape that shapes the symbiotic and competitive dynamics within the rhizosphere. scribd.commdpi.com
Adaptive Significance in Diverse Ecosystems
The production of this compound provides a significant adaptive advantage to plants, enhancing their ability to survive and reproduce in ecosystems with diverse biotic pressures. The ecological success of a plant is heavily dependent on its ability to manage threats from pathogens and herbivores. science.govrushim.ru
Furthermore, the role of calystegines in structuring the rhizosphere microbiome is a subtle but powerful adaptive trait. oup.com By selectively nourishing beneficial microbes, plants can cultivate a soil environment that is more conducive to their own growth and less hospitable to pathogens. uliege.be This manipulation of the immediate soil environment can lead to improved nutrient uptake and enhanced resistance to disease, contributing to the plant's long-term success and resilience within its ecosystem. oup.comuliege.be The presence of this compound in plants like Lycium chinense and Solanum chacoense is a testament to the evolutionary advantage of such sophisticated biochemical strategies in navigating the complex interactions of the natural world.
Research Findings on this compound
| Aspect | Finding | Plant Species Implicated | Reference |
|---|---|---|---|
| Chemical Classification | Polyhydroxylated nortropane alkaloid, member of the Calystegine A group. | Lycium chinense, Morus alba, Solanum chacoense | oup.comscribd.commountainscholar.orgphytosanitary.org |
| Defensive Mechanism | Inhibits quorum sensing (QS) in the pathogenic bacterium Dickeya dianthicola. | Solanum chacoense | mountainscholar.org |
| General Biological Activity | Acts as a glycosidase inhibitor, a common defense mechanism against herbivores and pathogens. | General to calystegines | researchgate.netscribd.com |
| Plant-Microbe Interaction | Believed to function as a nutritional mediator in the rhizosphere, selectively feeding certain soil microbes. | General to calystegines | scribd.comresearchgate.netnih.gov |
| Adaptive Significance | Enhances plant fitness by providing chemical defense against pathogens and potentially structuring a beneficial soil microbiome. | Lycium chinense, Solanum chacoense | mountainscholar.orguliege.be |
Advanced Analytical Methodologies for Calystegine A7 Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation and analysis of Calystegine A7 from complex biological matrices. The choice of technique is often dictated by the sample's nature and the research's objective, with each method offering distinct advantages in sensitivity and resolution.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of calystegines, including this compound. Due to the low volatility of these polyhydroxylated alkaloids, a derivatization step is essential prior to GC analysis. The most common approach is silylation, which converts the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov This chemical modification decreases the boiling point and enhances the thermal stability of the compounds, making them amenable to GC separation. nih.gov
The analysis is typically performed on a capillary column, such as a MEGA-5 MS or a Varian FactorFour VF-5ms (crosslinked 5% phenyl-methyl siloxane). mdpi.comcabidigitallibrary.org The separation of the derivatized analytes is achieved through a programmed temperature gradient. For instance, a common oven temperature program might start at an initial temperature and ramp up to a final temperature to ensure the elution of all compounds of interest. cabidigitallibrary.org The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, allows for the identification and quantification of this compound based on its characteristic mass spectrum and retention time. mdpi.com
Table 1: Illustrative GC-MS Parameters for Silylated Calystegine Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | MEGA-5 MS (0.25 µm, 0.32 mm, 30 m) | mdpi.com |
| Injection Volume | 2 µL | mdpi.com |
| Injector Temperature | 280 °C | mdpi.com |
| Carrier Gas | Helium (1 mL/min) | mdpi.com |
| Oven Program | 90°C (8 min) -> 10°C/min to 100°C (18 min) -> 30°C/min to 240°C (4.67 min) | mdpi.com |
| Ionization Energy | 70 eV | mdpi.com |
| MS Mode | SCAN (m/z 40–250) or SIM | mdpi.com |
| Derivatization | Silylation (e.g., with MSTFA) | nih.gov |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS), particularly when utilizing tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization. scielo.br This technique is well-suited for analyzing polar and thermally labile compounds directly in their native form. scielo.br A study on other psychoactive plant alkaloids demonstrated a fully validated UHPLC-MS/MS method that could be adapted for this compound analysis. mdpi.com
For the separation of calystegines, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective. researchgate.net A HILIC-A stationary phase, for example, can be used to retain and separate these polar compounds. researchgate.net The mobile phase typically consists of an aqueous component and a high percentage of an organic solvent like acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. europeanreview.org The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, can be operated in multiple reaction monitoring (MRM) mode for quantification, providing excellent specificity and low detection limits. europeanreview.orgresearchgate.net
Table 2: Representative LC-MS/MS Parameters for Alkaloid Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Chromatography | UHPLC | mdpi.com |
| Column | HILIC-A | researchgate.net |
| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid) | europeanreview.org |
| Detection | Triple Quadrupole or High-Resolution MS (e.g., Orbitrap) | europeanreview.orgresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | europeanreview.org |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | europeanreview.org |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is another valuable tool for the analysis of alkaloids, although it may offer less sensitivity than MS detection. researchgate.net The selection of an appropriate stationary phase and mobile phase is critical for achieving good separation. For related alkaloids, reversed-phase columns are often used with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape for basic compounds. scielo.br
The DAD detector allows for the monitoring of absorbance over a range of wavelengths, which can aid in the identification of compounds by their UV spectra. mdpi.com However, since calystegines lack a strong chromophore, their detection by UV can be challenging, often requiring detection at low wavelengths (e.g., around 210 nm) where many other compounds may also absorb, potentially leading to interferences. researchgate.net Method validation for HPLC-DAD includes assessing linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). scielo.br
Table 3: General HPLC-DAD Conditions for Alkaloid Separation
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | Reversed-phase (e.g., C18) | scielo.br |
| Mobile Phase | Isocratic system of trifluoroacetic acid-water-acetonitrile | scielo.br |
| Flow Rate | 1 mL/min | scielo.br |
| Detection | Diode Array Detector (DAD) | mdpi.com |
| Detection Wavelength | ~210 nm for compounds lacking strong chromophores | researchgate.net |
Sample Preparation and Extraction Protocols for Complex Matrices
The successful analysis of this compound from complex matrices, such as plant tissues, is highly dependent on the efficiency of the sample preparation and extraction protocols. These steps are designed to isolate the target analyte from interfering substances and concentrate it to a level suitable for detection.
Solvent Extraction Methodologies
Due to their high water solubility, calystegines are typically extracted from plant material using polar solvent systems. researchgate.net A frequently employed method involves the use of a methanol (B129727)/water mixture, often in a 50:50 (v/v) ratio. researchgate.net The plant material, usually dried and powdered, is subjected to extraction, which can be performed through maceration, sonication, or other techniques to enhance efficiency. greenskybio.com The extraction process is often repeated multiple times to ensure complete recovery of the analytes. researchgate.net
In some protocols, the addition of a small amount of acid, such as formic acid (e.g., 1% in methanol), has been used, which can improve the extraction of basic compounds like alkaloids by ensuring they are in their protonated, more soluble form. researchgate.net Following extraction, the crude extract is typically filtered and concentrated before further purification or direct analysis.
Table 4: Common Solvent Systems for Calystegine Extraction
| Solvent System | Ratio (v/v) | Source |
|---|---|---|
| Methanol/Water | 50:50 | researchgate.net |
| Methanol with Formic Acid | 1% Formic Acid | researchgate.net |
| Water | - | google.com |
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a critical step for the cleanup and concentration of this compound from crude extracts. windows.net This technique separates compounds based on their physical and chemical properties. For the purification of calystegines, which are basic alkaloids, ion-exchange SPE is particularly effective. specartridge.com
A common approach involves the use of a strong cation exchange (SCX) sorbent. oup.com The general procedure includes four main steps: conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the target analyte. waters.com The crude extract, dissolved in a suitable solvent, is loaded onto the conditioned SCX cartridge, where the positively charged calystegines are retained by the negatively charged sorbent. lcms.cz The cartridge is then washed with a solvent of low ionic strength to remove neutral and acidic impurities. Finally, the calystegines are eluted using a basic solution, such as 2 M ammonia, which neutralizes the alkaloids and disrupts their interaction with the sorbent. researchgate.net This purified and concentrated fraction is then ready for chromatographic analysis.
Table 5: Typical Protocol for Strong Cation Exchange (SCX) SPE of Calystegines
| Step | Procedure | Source |
|---|---|---|
| Sorbent | Strong Cation Exchange (SCX) | oup.com |
| Conditioning | Rinsing with deionized water or a weak buffer. | waters.com |
| Loading | Applying the acidic or neutral extract to the cartridge. | waters.com |
| Washing | Rinsing with a weak buffer or solvent to remove interferences. | waters.com |
| Elution | Eluting with a basic solution (e.g., 2 M ammonia). | researchgate.net |
Derivatization Strategies for GC Analysis (e.g., Silylation)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, calystegines, including this compound, are polyhydroxylated alkaloids, making them polar and non-volatile. phenomenex.com To make these compounds suitable for GC analysis, a chemical modification process known as derivatization is necessary. phenomenex.comnih.gov The primary goal of derivatization in this context is to replace the active hydrogens in the polar hydroxyl (-OH) and secondary amine (=NH) groups with non-polar functional groups, thereby increasing the compound's volatility and thermal stability. phenomenex.comresearchgate.net
Silylation is the most common derivatization strategy employed for calystegines. phenomenex.comacs.orgnih.gov This process involves reacting the analyte with a silylating reagent to introduce a trimethylsilyl (TMS) group. phenomenex.com Several silylating agents and reaction conditions have been utilized for the analysis of calystegines.
One established method involves the use of a mixture of silylating agents to ensure complete derivatization. For instance, a procedure for analyzing various calystegines in tomato samples utilized a combination of pyridine (B92270), hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS). acs.org In this method, the dried extract is treated with pyridine, HMDS, and TMCS, and the reaction is carried out at 70°C for 30 minutes. acs.org Pyridine acts as a solvent and a catalyst, while HMDS is the primary silylating agent and TMCS serves as a catalyst to enhance the derivatization of sterically hindered hydroxyl groups. phenomenex.comacs.org
Other reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also effective silylating agents. researchgate.net Research has shown that using MSTFA in pyridine can derivatize both the hydroxyl and the imine groups of calystegines, although these aggressive conditions might cause some degradation of the compounds. researchgate.net A comparative study noted that using a combination of HMDS and TMCS led to the complete derivatization of the hydroxyl groups without affecting the imine group and, importantly, without causing degradation of the calystegine structure. researchgate.net The careful selection of the derivatization reagent is critical, especially when analyzing samples containing complex mixtures of sugars, to prevent overlapping peaks in the resulting chromatogram. researchgate.net
Table 1: Silylation Reagents and Conditions for Calystegine Analysis
| Reagent/s | Solvent | Conditions | Target Groups | Notes | Source(s) |
| Hexamethyldisilazane (HMDS) & Trimethylchlorosilane (TMCS) | Pyridine | 70°C for 30 min | Hydroxyl groups | Complete derivatization of hydroxyls without degrading calystegines. | researchgate.netacs.org |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pyridine | 60°C for 12 h | Hydroxyl and imine groups | Considered aggressive and may lead to some decomposition of calystegines. | researchgate.net |
Quantitative Analysis and Validation Parameters
For quantitative analysis of this compound and related compounds, it is essential that the analytical method be validated to ensure its reliability, accuracy, and precision. sci-hub.se Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for the intended analytical purpose. nih.govresearchgate.net Key validation parameters include linearity, trueness (accuracy), precision, and the limit of quantitation (LOQ). nih.govresearchgate.netfrontiersin.org
A validated method for the determination of several calystegines (A3, A5, B1, B2, B3, B4, and C1) in tomato varieties using GC coupled to high-resolution mass spectrometry (GC-HRMS-Q-Orbitrap) provides a strong reference for the analysis of this compound. acs.orgnih.govresearchgate.net The performance of this method demonstrates the feasibility of achieving reliable quantification.
The validation of this method yielded suitable values for the following parameters:
Linearity: The method showed a linear relationship between the concentration of the analytes and the instrument response over a specific range. nih.govnih.gov
Trueness: Reported as recovery, trueness values ranged from 73.7% to 120.0%, indicating a good agreement between the measured values and the true values. nih.govresearchgate.net
Precision: The relative standard deviation (RSD) was ≤20.0%, which is considered acceptable for trace-level analysis. nih.govresearchgate.net An exception was noted for calystegines B3 and B4 at the lowest concentration level (0.5 mg/kg). nih.govresearchgate.net
Limit of Quantitation (LOQ): The LOQ, or the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, was established at 0.5 mg/kg for all the calystegines studied. nih.govresearchgate.net
These parameters confirm that the analytical method is robust and sensitive enough for the quantification of calystegines in complex matrices like food products. nih.govresearchgate.net Such validated methods are crucial for quality control, food safety assessment, and further research into the occurrence and biological significance of calystegines. researchgate.netlcms.cz
Table 2: Validation Parameters for a GC-HRMS Quantitative Method for Calystegines
| Parameter | Specification | Description | Source(s) |
| Trueness | 73.7–120.0% | The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. | nih.govresearchgate.net |
| Precision | ≤20.0% (RSD) | The closeness of agreement between independent test results obtained under stipulated conditions. | nih.govresearchgate.net |
| Limit of Quantitation (LOQ) | 0.5 mg/kg | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | nih.govresearchgate.net |
| Linearity | Suitable | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | nih.govresearchgate.net |
Biotechnological Production and Metabolic Engineering of Calystegine A7
Strategies for Enhanced Biosynthesis in Plant Systems
Metabolic engineering in plants offers a powerful approach to increase the yield of desired compounds like Calystegine A7 by manipulating the intricate network of biosynthetic pathways. These strategies primarily focus on overcoming rate-limiting steps, reducing the flow of precursors into competing pathways, and introducing novel genetic material to boost production.
The biosynthesis of calystegines branches off from the general tropane (B1204802) alkaloid pathway. oup.com A critical juncture in this pathway is the reduction of tropinone (B130398). This reaction is catalyzed by two key enzymes with opposing stereospecificities: tropinone reductase I (TRI), which produces tropine (B42219) (a precursor to alkaloids like hyoscyamine), and tropinone reductase II (TRII), which produces pseudotropine, the direct precursor for calystegine biosynthesis. frontiersin.orgnih.govpsu.edu
Targeted overexpression of the gene encoding TRII has been shown to be an effective strategy for increasing calystegine accumulation. In studies involving Atropa belladonna root cultures, lines transformed to overexpress the trII gene exhibited higher TRII enzyme activity. oup.com This led to an increased production of pseudotropine and, consequently, a significant rise in the concentration of calystegines. oup.com
Conversely, research indicates that not all enzymes early in the pathway are rate-limiting. For instance, overexpression of putrescine N-methyltransferase (PMT), which catalyzes an early step in the formation of the tropane ring, did not result in an increase in calystegine levels in genetically altered potato plants. researchgate.net This suggests that the metabolic flux is more critically controlled at downstream points, such as the tropinone reduction step. Similarly, TRII activity itself may not always be the sole rate-limiting factor for calystegine biosynthesis. researchgate.net
Interactive Data Table: Effect of Enzyme Overexpression on Alkaloid Production in Atropa belladonna Root Cultures
Since both calystegines and other tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570) originate from the common precursor tropinone, their respective biosynthetic pathways are in direct competition. oup.comnexusacademicpublishers.com Metabolic engineering strategies can be designed to favor one branch over the other.
By specifically enhancing the pathway leading to calystegines, the flux of intermediates into the competing pathway can be effectively reduced. The overexpression of TRII, as discussed previously, serves this exact purpose. By converting more tropinone into pseudotropine, it limits the amount available for TRI to convert into tropine, the precursor for hyoscyamine and scopolamine. oup.com Research on Atropa belladonna root cultures demonstrated this principle effectively: strong overexpression of the trI gene led to a significant increase in hyoscyamine and scopolamine but concurrently decreased calystegine levels. oup.comnexusacademicpublishers.com This highlights the direct competition and the potential to modulate the final product profile by targeting this critical branching point. frontiersin.org
The introduction of genes from other organisms (heterologous expression) is a powerful tool for enhancing secondary metabolite production. frontiersin.orgoup.comresearchgate.net This can involve introducing new enzymes to create novel pathways or expressing regulatory genes that influence existing pathways.
A notable example is the genetic modification of potato plants to enhance carbohydrate availability, which indirectly boosts calystegine production. mdpi.com Researchers introduced a yeast-derived invertase gene into potatoes, under the control of a tuber-specific promoter. mdpi.com This resulted in higher levels of soluble sugars, particularly sucrose (B13894), within the plant tissues. Since calystegine biosynthesis is positively correlated with sucrose availability, these transgenic potato lines showed a significant increase in calystegine accumulation in their roots and stolons. mdpi.comnih.gov
Furthermore, heterologous expression can involve transferring pathway genes between different plant species. For example, genes for tropinone reductases from Datura stramonium have been successfully overexpressed in Atropa belladonna hairy roots to alter the alkaloid profile. nexusacademicpublishers.com This approach allows for the leveraging of highly efficient enzymes from one species to improve production in another that may be better suited for cultivation or large-scale culture.
Blocking of Competing Biosynthetic Pathways
In Vitro Plant Cell and Organ Culture Approaches (e.g., Hairy Root Cultures)
In vitro culture systems provide a controlled environment for the production of plant secondary metabolites, independent of geographical and climatic constraints. nih.gov Among these, hairy root cultures, induced by infection with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are particularly advantageous for producing compounds synthesized in roots. nih.govresearchgate.net
Hairy root cultures are known for their genetic and biosynthetic stability, rapid growth rate in hormone-free media, and capacity for scale-up in bioreactors. nih.gov These characteristics make them an ideal platform for the production of nortropane alkaloids like this compound. Hairy root cultures have been successfully established for several calystegine-producing species, including Atropa belladonna, Calystegia sepium, and various members of the Solanaceae family. researchgate.netresearchgate.netmdpi.com
Research has shown that calystegine accumulation in hairy root cultures of C. sepium follows the growth of the culture, reaching maximal values of up to 1.5 mg per gram of dry mass. researchgate.networktribe.com The productivity of these cultures can be further enhanced through various strategies, including nutrient media optimization and elicitation. frontiersin.orgresearchgate.net For instance, elevating the sucrose concentration in the culture medium has been shown to increase both total alkaloid and specifically calystegine accumulation in Atropa belladonna root cultures. frontiersin.org
Interactive Data Table: Calystegine Production in Hairy Root Cultures
Bioprocess Development for this compound Production and Purification
The successful transition from laboratory-scale experiments to industrial-scale production of this compound hinges on robust bioprocess development. caister.comionexchangeglobal.comdupont.com This involves optimizing culture conditions in large-scale bioreactors and developing efficient, scalable, and cost-effective methods for downstream processing, including extraction and purification of the target compound.
Following extraction from plant biomass or culture medium, this compound must be purified from a complex mixture of other metabolites. Traditional purification methods can be multi-step and resource-intensive. Membrane technology, particularly nanofiltration (NF), offers a promising alternative for the purification of small organic molecules like calystegines.
Nanofiltration is a pressure-driven membrane process that separates molecules based on size and charge, typically operating with a pore size in the range of 1-10 nanometers. This allows it to retain small organic molecules like calystegines while allowing water and some monovalent salts to pass through, thus concentrating the product and removing certain impurities.
Studies have demonstrated the feasibility of using nanofiltration for the large-scale purification of calystegines from waste potato peel, a significant natural source. The process is considered a "greener" separation method compared to traditional techniques and can result in a more biologically active final product. The use of NF can significantly streamline the purification process, reducing both costs and the environmental impact associated with solvent-heavy chromatographic methods.
Integrated Biorefining Strategies for Natural Product Recovery
The application of biorefining to plant-based feedstocks, particularly agricultural or processing residues like potato peels, offers a promising route for the recovery of valuable bioactive compounds, including alkaloids. mdpi.comacs.org These waste streams are potential sources of complex molecules that can be repurposed for pharmaceutical or nutraceutical applications. arizona.edu For a hydrophilic, polyhydroxylated nortropane alkaloid like this compound, an integrated biorefinery strategy must be designed to handle its specific chemical properties while maximizing the recovery of other co-products. researchgate.netresearchgate.net
A key challenge in natural product recovery is the typically low concentration of the target compound within the biomass. An integrated approach mitigates this by generating additional revenue streams from the bulk components of the feedstock, such as proteins, carbohydrates, and other secondary metabolites like polyphenols. mdpi.com The downstream processing within a biorefinery involves a series of steps including the initial removal of insoluble materials, product isolation from a complex mixture, and final purification. fraunhofer.de
A Cascading Biorefinery Model for this compound Recovery
A hypothetical integrated biorefinery for recovering this compound from a suitable feedstock, such as potato (Solanum tuberosum) processing waste, would involve a multi-stage, cascading process. This model prioritizes the sequential separation of various valuable fractions to improve economic feasibility.
Feedstock Pre-treatment and Broad-Spectrum Extraction: The initial step involves preparing the raw biomass (e.g., potato peels) through drying and grinding to increase the surface area for extraction. Given the hydrophilic nature of calystegines, the primary extraction would utilize green and polar solvents. researchgate.net An aqueous ethanol (B145695) or methanol (B129727) solution is effective for solubilizing a wide range of compounds, including alkaloids, soluble proteins, simple sugars, and polyphenols. researchgate.netresearchgate.net Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) could be employed to enhance efficiency and reduce solvent consumption. arizona.edu
Fractionation and Co-Product Valorization: The crude extract is a complex mixture containing the target calystegines alongside other potentially valuable molecules. A sequential separation process is then applied:
Protein Recovery: Proteins can be precipitated by altering the pH or by ultrafiltration, yielding a protein-rich fraction suitable for use in animal feed or as a source of amino acids.
Polyphenol Separation: The remaining extract can be passed through adsorbent resins to capture phenolic compounds, such as chlorogenic acid, which possess antioxidant properties and have their own market value. acs.org
Carbohydrate Utilization: The residual lignocellulosic solids from the initial extraction, rich in cellulose (B213188) and hemicellulose, can be hydrolyzed enzymatically to produce fermentable sugars. These sugars can then be converted into biofuels like bioethanol, further contributing to the economic viability of the biorefinery. researchgate.net
Purification of the Calystegine-Rich Fraction: After the removal of major co-products, the resulting aqueous stream is enriched with hydrophilic compounds, including this compound. The high polarity and charge potential of alkaloids at specific pH values allow for targeted purification using ion-exchange chromatography. researchgate.netlifeasible.com The calystegine-containing fraction is passed through a cation-exchange column, which retains the positively charged alkaloids while allowing neutral molecules like residual sugars to pass through. The bound calystegines are then eluted using a pH gradient or a high-salt buffer. google.com Final polishing steps, such as crystallization or further chromatographic separations, can be used to achieve high-purity this compound. lifeasible.com
The table below outlines the stages in a proposed integrated biorefinery for this compound.
Table 1: Integrated Biorefinery Cascade for this compound and Co-Product Recovery
| Stage | Process/Technique | Input Material | Output Products |
|---|---|---|---|
| 1. Pre-treatment | Drying, Grinding | Raw Plant Biomass (e.g., Potato Peels) | Process-Ready Biomass |
| 2. Primary Extraction | Aqueous Solvent Extraction (e.g., Water/Ethanol) | Process-Ready Biomass | Crude Multi-Component Extract; Residual Lignocellulosic Solids |
| 3. Co-Product Recovery I | Acid/Isoelectric Precipitation; Ultrafiltration | Crude Multi-Component Extract | Protein Fraction; Polyphenol-Rich Extract |
| 4. Co-Product Recovery II | Adsorption Chromatography | Polyphenol-Rich Extract | Purified Polyphenols (e.g., Chlorogenic Acid); Calystegine-Rich Fraction |
| 5. Alkaloid Purification | Ion-Exchange Chromatography; Crystallization | Calystegine-Rich Fraction | High-Purity this compound |
| 6. Residual Valorization | Enzymatic Hydrolysis; Fermentation | Residual Lignocellulosic Solids | Bioethanol; Biogas |
This integrated strategy ensures that value is derived from multiple components of the initial biomass, making the recovery of a high-value, low-concentration compound like this compound more sustainable and economically attractive. Furthermore, advances in the metabolic engineering of source plants to enhance the in-planta concentration of calystegines could serve to significantly improve the efficiency and output of such a biorefinery in the future. researchgate.netnih.govfrontiersin.org
Future Research Trajectories and Unaddressed Questions in Calystegine A7 Science
Elucidation of Remaining Biosynthetic Steps and Regulatory Networks
While significant strides have been made in understanding the biosynthesis of calystegines, several steps in the pathway and the complex regulatory networks that govern their production remain to be fully elucidated. researchgate.netresearchgate.net Calystegines are nortropane alkaloids derived from the tropane (B1204802) alkaloid biosynthetic pathway. researchgate.netoup.com The initial steps are shared with other tropane alkaloids like scopolamine (B1681570) and cocaine. researchgate.netnih.gov The biosynthesis begins with amino acids ornithine or arginine, leading to the formation of the N-methyl-Δ1-pyrrolinium cation, a crucial intermediate. mdpi.com This is then converted to tropinone (B130398), which serves as a branch point. nih.govmdpi.com Tropinone is reduced to pseudotropine by the enzyme tropinone reductase II (TR-II), which is the precursor for calystegine biosynthesis. nih.govmdpi.com
Recent discoveries have shed light on later stages of the pathway. For instance, two cytochrome P450 enzymes have been identified as being involved in the hydroxylation of the tropane ring to form calystegines. researchgate.netresearchgate.net Additionally, a mitochondrion-localized BAHD acyltransferase, 3β-tigloyloxytropane synthase (TS), has been found to be crucial for the biosynthesis of calystegines in Atropa belladonna. frontiersin.orgnih.gov This enzyme catalyzes the formation of 3β-tigloyloxytropane, a key intermediate. nih.gov
However, the precise sequence of hydroxylation and demethylation reactions is still not completely understood. nih.gov The enzymes responsible for these final modifications need to be identified and characterized. Furthermore, the regulatory networks controlling calystegine biosynthesis are complex and require further investigation. frontiersin.org It is known that factors like carbohydrate availability can influence calystegine accumulation. oup.com For example, sucrose (B13894) can induce alkaloid formation in some Solanaceae species by regulating the expression of biosynthetic genes. researchgate.netresearchgate.net Understanding how these environmental and developmental cues are integrated at the molecular level to control the flux through the pathway is a key area for future research. This includes identifying transcription factors and signaling molecules that regulate the expression of biosynthetic genes. frontiersin.org
Comprehensive Structure-Activity Relationship Studies for Inhibitory Potency
The inhibitory potency of calystegines against various glycosidases is highly dependent on their stereochemistry, including the number and position of hydroxyl groups on the nortropane ring. nih.govacs.org Comprehensive structure-activity relationship (SAR) studies are crucial for understanding these interactions and for designing more potent and selective inhibitors.
The inhibitory activity of different calystegines varies significantly depending on the target enzyme. nih.gov For example, calystegine B2 is a potent inhibitor of α-galactosidase, while calystegines B1 and C1 are strong inhibitors of β-glucosidase. nih.govnih.gov The stereochemistry of the hydroxyl groups plays a critical role in determining this specificity. nih.gov Molecular docking studies have shown that the binding orientation of calystegines within the active site of β-glucocerebrosidase is determined by the configuration of these hydroxyl groups. researchgate.net For instance, the additional C6 hydroxyl group in some calystegines enhances hydrogen bonding with specific amino acid residues in the enzyme's active site, leading to greater inhibitory potency.
Further SAR studies should involve the synthesis and biological evaluation of a wider range of calystegine analogues. This includes modifications at various positions of the nortropane ring, such as altering the stereochemistry of existing hydroxyl groups, introducing new functional groups, and modifying the nitrogen atom. nih.govacs.org These studies will provide a more detailed understanding of the molecular determinants of inhibitory potency and selectivity. This knowledge can then be used to develop calystegine-based inhibitors with improved therapeutic potential for diseases such as lysosomal storage disorders. ontosight.ai
| Calystegine | Target Enzyme | Ki (µM) | Source Species |
| Calystegine A3 | Rat β-glucosidase | 1.9 | Solanum tuberosum |
| Calystegine B1 | Human β-glucosidase | 10 | Solanum tuberosum |
| Calystegine B1 | Rat β-glucosidase | 1.9 | Solanum tuberosum |
| Calystegine B2 | Human β-glucosidase | 0.4 | Solanum tuberosum |
| Calystegine B2 | α-galactosidase | - | Atropa belladonna |
| Calystegine B4 | Pig kidney trehalase | 1.2 | Scopolia japonica |
| Calystegine C1 | Human β-glucosidase | 1.5 | Solanum tuberosum |
| Calystegine C1 | Rat β-glucosidase | 1 | Solanum tuberosum |
| Calystegine C1 | Human β-xylosidase | 0.13 | Solanum tuberosum |
This table presents a selection of calystegines and their reported inhibitory constants (Ki) against various enzymes. Data compiled from multiple sources. nih.govnih.gov
Advanced Approaches for Sustainable and Scalable Production
The natural abundance of calystegines in plants is often low and can be influenced by environmental conditions, making their extraction from natural sources for large-scale applications challenging. researchgate.netresearchgate.net Therefore, developing advanced approaches for sustainable and scalable production is a critical area of future research.
Metabolic engineering in microbial hosts presents a promising alternative to plant extraction. nih.gov The production of the key intermediate N-methylpyrrolinium has been successfully achieved in both Escherichia coli and Saccharomyces cerevisiae by introducing biosynthetic genes from plants. nih.gov Further metabolic engineering efforts, such as optimizing precursor supply and cofactor availability, have led to increased titers. nih.gov The complete biosynthetic pathway for calystegine A7 could be reconstituted in a microbial chassis, enabling its production through fermentation. This would offer a more controlled and scalable production platform.
Plant tissue and hairy root cultures also offer a potential route for controlled production of calystegines, independent of environmental fluctuations. researchgate.netfrontiersin.org Overexpression of key biosynthetic genes, such as those encoding tropinone reductases, has been shown to increase calystegine accumulation in root cultures. science.gov However, scaling up these culture systems remains a challenge. bohrium.com Further research is needed to optimize culture conditions and develop efficient bioreactor systems for large-scale production.
Another avenue to explore is the development of cell-free enzymatic systems. This approach would involve using a cocktail of purified enzymes to convert simple precursors into this compound. This could potentially offer high yields and purity, although the cost and stability of the enzymes are significant hurdles to overcome.
Integration of Omics Technologies for Holistic Understanding (e.g., Metabolomics, Proteomics)
To gain a comprehensive and holistic understanding of this compound biosynthesis and its regulation, the integration of various "omics" technologies is essential. humanspecificresearch.orgnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular processes occurring within an organism. humanspecificresearch.orgnih.gov
Metabolomics can be used to identify and quantify the full spectrum of metabolites, including calystegines and their biosynthetic intermediates, in different tissues and under various conditions. mountainscholar.org This can help to identify bottlenecks in the biosynthetic pathway and to understand how metabolic fluxes are redirected in response to genetic or environmental perturbations. oup.com
Proteomics , the large-scale study of proteins, can identify all the enzymes and regulatory proteins involved in calystegine biosynthesis. frontiersin.org By comparing the proteomes of high- and low-producing plant varieties or transgenic lines, researchers can identify key proteins that control the rate of calystegine production. frontiersin.org
Transcriptomics analyzes the complete set of RNA transcripts, providing insights into which genes are being expressed at a given time. researchgate.net This can reveal the genes that are co-regulated with known biosynthetic genes, potentially identifying new enzymes or regulatory factors in the calystegine pathway. frontiersin.org
By integrating data from these different omics platforms, researchers can construct detailed models of the metabolic and regulatory networks governing this compound production. frontiersin.org This holistic understanding is crucial for developing rational strategies for metabolic engineering to enhance the production of this valuable compound. core.ac.uk
Ecological Functions beyond Defensive Roles
While the role of calystegines as glycosidase inhibitors suggests a defensive function against herbivores and pathogens, their ecological functions are likely more diverse and complex. acs.orgmdpi.com Further research is needed to explore these roles beyond simple defense.
One intriguing possibility is that calystegines mediate nutritional relationships in the rhizosphere. nih.govacs.org Some soil bacteria, such as Rhizobium meliloti, can utilize calystegines as a source of carbon and nitrogen. acs.org This suggests that plants may use calystegines to selectively promote the growth of beneficial microbes in their root zone. acs.org This could have implications for plant health and nutrient acquisition.
Calystegines may also have allelopathic effects, influencing the growth of competing plant species. acs.org The release of these compounds into the soil could inhibit the germination and growth of neighboring plants, giving the calystegine-producing plant a competitive advantage. scribd.com
Furthermore, the bitter taste of calystegines may act as a feeding deterrent to a wide range of herbivores, not just those susceptible to glycosidase inhibition. mdpi.comresearchgate.net The ecological significance of this deterrence in natural ecosystems warrants further investigation. Understanding the full spectrum of ecological roles of this compound will provide a more complete picture of its importance in the biology of the plants that produce it.
Q & A
Q. What are the distinguishing structural features of Calystegine A7 compared to other calystegines?
this compound belongs to the polyhydroxy nortropane alkaloid family, characterized by a bicyclic amine structure with hydroxyl (-OH) and amino (-NH) groups at specific positions. Unlike Calystegines B1–B5 (which have a seven-membered ring), this compound shares a six-membered nortropane skeleton with A3, A5, and A6 but differs in hydroxylation patterns. For example, A7 has hydroxyl groups at C1, C2, C3, and C6 positions, while A5 lacks the C6 hydroxyl group . Structural elucidation typically employs NMR spectroscopy and X-ray crystallography to resolve stereochemistry, as minor variations significantly impact bioactivity.
Q. Which analytical techniques are validated for quantifying this compound in plant extracts?
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and capillary zone electrophoresis (CZE) are widely used. GC-MS/MS offers high sensitivity for trace detection, while CZE separates polar calystegines without derivatization. For instance, a study on Ericaceae plants identified this compound using GC-MS/MS with a detection limit of 0.1 ng/mL, validated against certified reference materials .
Q. What is the biosynthetic pathway of this compound in plants?
Calystegines derive from tropane alkaloid precursors via hydroxylation and ring modification. Enzymes like tropinone reductases and cytochrome P450s mediate these steps. Comparative studies in Lycium species suggest that A7 biosynthesis involves late-stage hydroxylation at C6, a step absent in A3 and A5 . Isotopic labeling experiments (e.g., -glucose tracing) can map carbon flux in suspected intermediates.
Advanced Research Questions
Q. How can structural ambiguities in synthetic this compound be resolved during enantioselective synthesis?
Challenges arise in stereochemical control during ring closure and hydroxyl group placement. Advanced strategies include:
- Chiral auxiliaries : Temporarily fixing stereocenters during synthesis.
- Asymmetric catalysis : Using organocatalysts (e.g., proline derivatives) to induce enantioselectivity.
- Crystallographic validation : Post-synthesis X-ray diffraction to confirm absolute configuration . A 2020 study reported a 72% enantiomeric excess for A7 using a proline-catalyzed aldol reaction, but purification required HPLC with a chiral stationary phase .
Q. What experimental approaches reconcile contradictory data on this compound’s glycosidase inhibition potency?
Discrepancies in IC values (e.g., 10 µM vs. 25 µM for α-mannosidase inhibition) may stem from assay conditions (pH, temperature) or enzyme isoforms. Methodological solutions include:
- Standardized assays : Using recombinant enzymes (e.g., human lysosomal α-mannosidase) under controlled buffer systems.
- Kinetic analysis : Determining values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Molecular docking : Validating binding poses using crystallographic enzyme structures (e.g., PDB 1OBB) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR studies systematically modify functional groups to assess their role. For example:
- Hydroxyl group deletion : Removing C6-OH reduces α-galactosidase inhibition by 60%, indicating its role in hydrogen bonding.
- Amino group methylation : Increases blood-brain barrier permeability but decreases water solubility. High-throughput screening (HTS) using fluorogenic glycosidase substrates (e.g., 4-methylumbelliferyl-glycosides) enables rapid SAR profiling .
Data Contradiction and Validation
Q. Why do studies report varying distributions of this compound in plant species?
Discrepancies arise from differences in extraction protocols (e.g., methanol vs. aqueous extraction) and plant growth stages. For example, this compound is abundant in Lycium chinense roots but undetectable in Atropa belladonna. Metabolomic workflows combining LC-MS and multivariate analysis (PCA/PLS-DA) can identify species-specific biosynthesis triggers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
